BenchChemオンラインストアへようこそ!

CID-1067700

Rab7 GTPase Competitive inhibition Nucleotide binding

2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid (CAS 314042-01-8), also known as CID-1067700 or ML282, is a first-in-class small molecule pan-GTPase inhibitor that competitively inhibits nucleotide binding by Ras-related GTPases. This compound exhibits high potency for Rab7, with a Ki of 13 nM, and demonstrates broad activity across Ras, Rho, and Rab GTPase subfamilies.

Molecular Formula C18H18N2O4S2
Molecular Weight 390.5 g/mol
CAS No. 314042-01-8
Cat. No. B119917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID-1067700
CAS314042-01-8
SynonymsML282;  2-[[(Benzoylamino)thioxomethyl]amino]-4,7-dihydro-5,5-dimethyl-5H-Thieno[2,3-c]pyran-3-carboxylic Acid;  CID-1067700; 
Molecular FormulaC18H18N2O4S2
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=S)NC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C18H18N2O4S2/c1-18(2)8-11-12(9-24-18)26-15(13(11)16(22)23)20-17(25)19-14(21)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,22,23)(H2,19,20,21,25)
InChIKeyATSWBWHRHAQVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic Acid (CAS 314042-01-8): First-in-Class Pan-GTPase Inhibitor for Rab7-Targeted Research Procurement


2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid (CAS 314042-01-8), also known as CID-1067700 or ML282, is a first-in-class small molecule pan-GTPase inhibitor that competitively inhibits nucleotide binding by Ras-related GTPases [1]. This compound exhibits high potency for Rab7, with a Ki of 13 nM, and demonstrates broad activity across Ras, Rho, and Rab GTPase subfamilies [2]. Its unique thiourea-derived scaffold and competitive mechanism distinguish it from allosteric modulators and subtype-selective probes, establishing it as an essential molecular tool for dissecting GTPase enzymology and endolysosomal trafficking pathways [3].

Why Rab7 Inhibitor Procurement Cannot Rely on Generic Substitution: Critical Differentiators of 2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic Acid (CAS 314042-01-8)


Generic substitution among GTPase-targeting small molecules is scientifically unsound due to fundamental differences in mechanism, selectivity, and potency. CID-1067700 is a competitive inhibitor that directly occupies the nucleotide-binding pocket of Rab7 (Ki = 13 nM) [1], whereas ML098 functions as an allosteric activator (EC50 = 77.6 nM) and ML141 is a selective non-competitive inhibitor of Cdc42 (IC50 = 200 nM) [2]. Even within the same chemical series, minor structural modifications abolish activity entirely: replacing the carboxylic acid group (CID-1251121) renders the compound completely inactive against Rab7 [3]. Substitution with a different GTPase probe would fundamentally alter experimental outcomes in Rab7-dependent endosomal trafficking, autophagy, and lysosomal exocytosis studies [4].

Quantitative Evidence Guide for 2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic Acid (CAS 314042-01-8) vs. Closest Comparators


Competitive Rab7 Inhibition Potency: CID-1067700 vs. ML098 Rab7 Activator

CID-1067700 inhibits Rab7 nucleotide binding with a Ki of 13 nM via direct competition at the nucleotide-binding pocket [1]. In contrast, ML098 activates Rab7 with an EC50 of 77.6 nM through an allosteric mechanism . The divergent mechanisms and >6-fold difference in apparent potency necessitate careful compound selection based on experimental objective.

Rab7 GTPase Competitive inhibition Nucleotide binding

Pan-GTPase Profile: CID-1067700 vs. Cdc42-Selective Inhibitor ML141

CID-1067700 inhibits multiple GTPases across Ras, Rho, and Rab subfamilies with EC50 values ranging from 20-500 nM and at least 40% inhibitory activity against all tested GTPases [1]. In contrast, ML141 is a selective Cdc42 inhibitor (IC50 = 200 nM) with no activity against Rac1, Rab2, or Rab7 [2]. The broad-spectrum activity of CID-1067700 makes it a superior probe for pan-GTPase inhibition studies or for systems where Rab7 is the primary target but cross-reactivity is tolerable.

Pan-GTPase Selectivity Ras superfamily

Critical Structural Requirements for Rab7 Inhibition: CID-1067700 vs. Inactive Analog CID-1251121

Modification of the carboxylic acid group in CID-1067700 yields CID-1251121, which is completely inactive against Rab7 nucleotide binding [1]. Similarly, the derivative CID-46916263 with a single methyl replacement on the pyran group retains some activity (Ki = 21 nM) but is less potent than the parent [2]. These SAR data demonstrate that the intact carboxylic acid moiety and the 5,5-dimethyl substitution on the pyran ring are essential for high-affinity Rab7 binding.

Structure-activity relationship SAR Carboxylic acid group

In Vivo Efficacy in Autoimmune Disease: CID-1067700 Reduces Disease Severity in Lupus-Prone Mice

CID-1067700 (16 mg/kg, i.p., once weekly) significantly impairs B cell class switching and plasma cell survival, dampening pathogenic autoantibody responses in murine lupus models [1]. Treated MRL/Faslpr/lpr mice exhibited reduced IgG-IC deposition and attenuated disease progression. This in vivo validation distinguishes CID-1067700 from many early-stage GTPase probes that lack demonstrated animal efficacy.

In vivo Lupus Autoantibody

Purity and Stability Specifications: CID-1067700 Vendor Comparisons

Commercially available CID-1067700 typically exceeds 98% purity by HPLC and is supplied as a white to pale yellow solid . It is soluble in DMSO up to 40 mg/mL and stable for ≥1 year as powder at -20°C . DMSO stock solutions are stable for up to 2 months at -20°C [1]. These specifications are consistent across reputable vendors (e.g., MedChemExpress 98.06%, Adooq >98%, Focus Biomolecules 98% TLC NMR conforms).

Purity Stability Quality control

Optimal Research and Industrial Application Scenarios for 2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic Acid (CAS 314042-01-8)


Dissecting Rab7-Dependent Endosomal Trafficking and Autophagy

CID-1067700 serves as a first-in-class competitive inhibitor to probe Rab7 function in endosome maturation, lysosomal biogenesis, and autophagic flux. Its Ki of 13 nM for Rab7 nucleotide binding [1] enables acute pharmacological inhibition without genetic manipulation. Researchers can use this compound to block Rab7-RILP interaction, locking the GTPase in an inactive conformation and disrupting downstream effector recruitment [2].

Pan-GTPase Inhibition for Broad-Spectrum Cellular Studies

Unlike selective GTPase modulators, CID-1067700 inhibits multiple GTPases across Ras, Rho, and Rab subfamilies with EC50 values from 20-500 nM [3]. This property makes it ideal for initial screens aimed at identifying GTPase-dependent phenotypes, or for studies where redundant GTPase functions may obscure single-target inhibition. It has been used as a comparator for Rho GTPase interference in ovarian cancer cell line studies [4].

In Vivo Modulation of Rab7 in Autoimmune and Inflammatory Disease Models

CID-1067700 has demonstrated in vivo efficacy in murine lupus models at 16 mg/kg i.p. weekly, impairing B cell class switching and reducing pathogenic autoantibody responses [5]. This validated in vivo activity makes it suitable for preclinical studies of Rab7-dependent immune regulation, B cell biology, and autoimmunity. The compound has also shown activity in blocking lysosomal egress of β-coronaviruses, including SARS-CoV-2 [6].

Structure-Activity Relationship (SAR) Studies and Chemical Probe Optimization

CID-1067700 serves as a validated chemical scaffold for developing more selective Rab7 or pan-GTPase inhibitors. SAR studies have identified that the carboxylic acid group and 5,5-dimethyl substitution on the pyran ring are critical for activity [7]. Derivatives such as CID-46916263 (Ki = 21 nM) and CID-46916266 (Ki = 65 nM) provide starting points for lead optimization efforts [8].

Quote Request

Request a Quote for CID-1067700

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.